molecular formula C9H14BrNO B1652121 3-(2-Aminopropyl)phenol Hydrobromide CAS No. 1391054-33-3

3-(2-Aminopropyl)phenol Hydrobromide

Cat. No.: B1652121
CAS No.: 1391054-33-3
M. Wt: 232.12
InChI Key: GTBIZADMZLFAFS-UHFFFAOYSA-N
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Description

3-(2-Aminopropyl)phenol, also known as alpha-Methyl-m-tyramine, is a member of amphetamines . It has a molecular formula of C9H13NO and a molecular weight of 151.21 g/mol . It is also known by other names such as alpha-Mmtyr, alpha-Methyl-m-tyramine, and Gepefrine .


Molecular Structure Analysis

The IUPAC name for 3-(2-Aminopropyl)phenol is 3- (2-aminopropyl)phenol . The InChI code is InChI=1S/C9H13NO/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,11H,5,10H2,1H3 . The Canonical SMILES is CC(CC1=CC(=CC=C1)O)N .

Scientific Research Applications

Pharmacological and Biological Effects of Phenolic Compounds

Phenolic compounds, including derivatives similar in structure or function to "3-(2-Aminopropyl)phenol Hydrobromide," have been recognized for their wide-ranging pharmacological and biological activities. These include antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulatory effects. For example, Chlorogenic Acid (CGA), a phenolic compound, exhibits significant therapeutic roles such as modulating lipid metabolism and glucose, potentially aiding in the treatment of hepatic steatosis, cardiovascular disease, diabetes, and obesity (Naveed et al., 2018).

Interactions and Stability in Food Processing

The interaction between proteins and phenolic compounds affects the structural, functional, and nutritional properties of both, influencing their bioavailability and efficacy in biological systems. The stability of phenolic acids during food processing is crucial for maximizing their health benefits, as processing methods can significantly impact their content and bioactivity. Studies on the bioavailability and metabolism of polyphenols highlight the variability in absorption and the importance of understanding these dynamics for therapeutic applications (Ozdal et al., 2013).

Potential for Drug Development and Disease Prevention

The research on phenolic compounds, including studies on their pharmacological properties, molecular mechanisms, and therapeutic potential, suggests that these compounds could be developed into drugs for preventing and treating chronic diseases. For instance, aminophenoxazinones, known for their anticancer activities, demonstrate the potential of phenolic derivatives in pharmaceutical development (Zorrilla et al., 2021).

Safety and Hazards

3-(2-Aminopropyl)phenol is reported to be a poison by subcutaneous and intravenous routes . When heated to decomposition, it emits toxic fumes of NOx . A safety data sheet suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation .

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminopropyl)phenol Hydrobromide, also known as Hydroxyamphetamine, is the adrenergic nerve terminals . These nerve terminals play a crucial role in the release of norepinephrine, a neurotransmitter involved in the regulation of various physiological processes such as attention, emotions, sleeping, dreaming, and learning .

Mode of Action

Hydroxyamphetamine is an indirect acting sympathomimetic agent . It interacts with its targets, the adrenergic nerve terminals, causing the release of norepinephrine . This interaction results in mydriasis, the dilation of the pupils .

Pharmacokinetics

The pharmacokinetics of Hydroxyamphetamine are primarily related to its local use as an ophthalmic solution . As such, its absorption, distribution, metabolism, and excretion (ADME) properties are intended for local use only . The impact on bioavailability is therefore localized to the site of application, the eyes .

Result of Action

The primary result of Hydroxyamphetamine’s action is mydriasis , or the dilation of the pupils . This is used for diagnostic purposes, particularly in the diagnosis of Horner’s syndrome, which is characterized by nerve lesions . The dilation of the pupils allows for a more thorough examination of the eyes .

Action Environment

The action, efficacy, and stability of Hydroxyamphetamine are influenced by various environmental factors. As an ophthalmic solution, it is subject to factors such as storage conditions and the patient’s eye health. It is recommended to preserve Hydroxyamphetamine in well-closed, light-resistant containers . Furthermore, the patient’s eye health, including factors such as intraocular pressure and the presence of other eye conditions, may influence the drug’s efficacy .

Properties

IUPAC Name

3-(2-aminopropyl)phenol;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.BrH/c1-7(10)5-8-3-2-4-9(11)6-8;/h2-4,6-7,11H,5,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBIZADMZLFAFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)O)N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-33-3
Record name Gepefrine hydrobromide, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391054333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GEPEFRINE HYDROBROMIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12X3X9361J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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